N-(3-methoxybenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide
Description
N-(3-Methoxybenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide is a heterocyclic compound featuring a fused imidazoquinazoline core with thioxo and oxo functional groups, coupled to a 3-methoxybenzyl-substituted propanamide chain.
Properties
CAS No. |
1028685-46-2 |
|---|---|
Molecular Formula |
C21H20N4O3S |
Molecular Weight |
408.48 |
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-3-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)propanamide |
InChI |
InChI=1S/C21H20N4O3S/c1-28-14-6-4-5-13(11-14)12-22-18(26)10-9-17-20(27)25-19(23-17)15-7-2-3-8-16(15)24-21(25)29/h2-8,11,17,23H,9-10,12H2,1H3,(H,22,26) |
InChI Key |
METHDHWPHKGSJL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CNC(=O)CCC2C(=O)N3C(=C4C=CC=CC4=NC3=S)N2 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxybenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazoline Core: Starting with an appropriate anthranilic acid derivative, cyclization reactions can be employed to form the quinazoline core.
Imidazole Ring Formation: The imidazole ring can be introduced through condensation reactions involving suitable aldehydes or ketones.
Substitution Reactions: The methoxybenzyl group can be introduced via nucleophilic substitution reactions.
Amidation: The final step involves the formation of the propanamide chain through amidation reactions using appropriate amines and acylating agents.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxybenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-methoxybenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Features and Functional Group Analysis
Key Observations :
- Thioxo vs. Thiadiazole : The thioxo group in the target compound may enhance metal-binding capacity compared to the thiadiazole ring in , which is stabilized via aromatic conjugation .
- Directing Groups : Unlike the N,O-bidentate directing group in , the methoxybenzyl group in the target compound may act as a weaker ligand due to reduced electron-donating capacity .
- Solubility : The 3-methoxybenzyl substituent likely improves solubility in organic solvents compared to the polar hydroxy-dimethylethyl group in .
Comparison :
Analysis :
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